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Compound of Interest

Compound Name: 2-Bromo-N-ethyl-4-nitroaniline

Cat. No.: B599924 Get Quote

A comprehensive guide for researchers and drug development professionals detailing the

influence of halogen substitution on the physicochemical, spectroscopic, and biological

properties of N-ethyl-nitroanilines. This report compiles available experimental data to facilitate

a comparative understanding of these compounds.

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the

pharmacological profile of a molecule. In the context of N-ethyl-nitroanilines, a class of

compounds with potential applications in drug development and materials science, the type

and position of the halogen substituent can significantly impact its electronic properties,

lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide

provides a comparative overview of the effects of different halogens (fluorine, chlorine,

bromine, and iodine) on the properties of N-ethyl-nitroanilines, focusing on a series of 4-

halogenated-2-nitroaniline derivatives. Due to the limited availability of directly comparable

experimental data for the complete N-ethylated series, information on precursor halo-

nitroanilines is also included to provide valuable insights.

Physicochemical and Spectroscopic Properties: A
Comparative Overview
The physicochemical and spectroscopic properties of N-ethyl-nitroanilines are pivotal for their

characterization and understanding their behavior in various chemical and biological systems.

The following tables summarize the available experimental data for a comparative analysis.
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Table 1: Physicochemical Properties of 4-Halogenated N-Ethyl-2-Nitroanilines and Their

Precursors

Compound Halogen
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

N-Ethyl-4-fluoro-

2-nitroaniline
F C₈H₉FN₂O₂ 184.17

Data not

available

4-Fluoro-2-

nitroaniline

(precursor)

F C₆H₅FN₂O₂ 156.11 90-95[1][2]

N-Ethyl-4-chloro-

2-nitroaniline
Cl C₈H₉ClN₂O₂ 200.62 90-92

4-Chloro-2-

nitroaniline

(precursor)

Cl C₆H₅ClN₂O₂ 172.57 117-119[3][4]

N-Ethyl-4-bromo-

2-nitroaniline
Br C₈H₉BrN₂O₂ 245.07

Data not

available

4-Bromo-2-

nitroaniline

(precursor)

Br C₆H₅BrN₂O₂ 217.02 110-113[5][6]

N-Ethyl-4-iodo-2-

nitroaniline
I C₈H₉IN₂O₂ 292.07

Data not

available

4-Iodo-2-

nitroaniline

(precursor)

I C₆H₅IN₂O₂ 264.02 120-123

Table 2: Key Spectroscopic Data of Halogenated Nitroanilines
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Compound
Key IR Absorptions
(cm⁻¹)

Key ¹H NMR
Signals (ppm,
solvent)

Key ¹³C NMR
Signals (ppm,
solvent)

4-Fluoro-2-nitroaniline
N-H stretch, NO₂

stretch, C-F stretch

Aromatic protons, NH₂

protons
Aromatic carbons

N-Ethyl-4-chloro-2-

nitroaniline

N-H stretch, Aliphatic

C-H stretch, NO₂

stretch, C-Cl stretch

Aromatic protons, NH

proton, CH₂ and CH₃

of ethyl group (CDCl₃)

Aromatic carbons,

CH₂ and CH₃ of ethyl

group (CDCl₃)[7]

4-Chloro-2-nitroaniline

3480, 3360 (N-H),

1625 (N-H bend),

1510, 1330 (NO₂)

7.9 (d), 7.4 (dd), 6.9

(d), 6.2 (s, NH₂)

(CDCl₃)

145.7, 134.1, 130.2,

125.9, 119.9, 119.4

(CDCl₃)

4-Bromo-2-nitroaniline

3472 (N-H), 3093 (Ar

C-H), 1500-1530 &

1330-1370 (NO₂)[8]

Aromatic protons, NH₂

protons[8]
Aromatic carbons[9]

4-Iodo-2-nitroaniline

3480, 3380 (N-H),

1610 (N-H bend),

1300 (NO₂)[10]

8.38 (d), 7.97 (dd),

6.75 (d), 6.73 (s, NH₂)

(DMSO-d₆)[10]

Aromatic carbons[11]

Note: Detailed, directly comparable spectroscopic data for the full series of N-ethylated

compounds is limited. Data for precursors is provided for reference.

Biological Activity: A Comparative Perspective
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of

the nitro group, which can lead to reactive intermediates capable of inducing cellular damage.

The halogen substituents can influence this activity by altering the electronic properties of the

nitroaromatic system and the compound's lipophilicity, which affects its ability to cross cell

membranes.

While specific comparative cytotoxicity data for the N-ethyl-4-halogenated-2-nitroaniline series

is not readily available, studies on related haloanilines and nitroanilines provide insights into

structure-activity relationships. Generally, the presence of electron-withdrawing groups like

halogens and nitro groups tends to increase cytotoxicity.
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Table 3: Comparative Cytotoxicity of Related Haloanilines and Nitroanilines

Compound EC₅₀ (µM)

Aniline 1910

2-Nitroaniline 180

3-Nitroaniline 250

4-Nitroaniline 210

2-Chloroaniline 220

3-Chloroaniline 140

4-Chloroaniline 110

2,4-Dichloroaniline 72.5

Data derived from a study on the interaction with submitochondrial particles and indicates

relative toxicity. A lower EC₅₀ value signifies higher toxicity.[12]

The data suggests that both the position and nature of the substituent are critical. For

chloroanilines, the para-substituted isomer shows the highest toxicity. Among nitroanilines, the

ortho and para isomers are more cytotoxic than the meta isomer.[12] The N-(2-chloroethyl)

group, in particular, is a known pharmacophore in alkylating anticancer agents, suggesting that

compounds like N-(2-chloroethyl)-4-nitroaniline could exhibit significant cytotoxic and potentially

mutagenic properties through DNA alkylation.[13]

Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of these

compounds.

Synthesis of N-Ethyl-4-halogenated-2-nitroanilines
A general and widely applicable method for the synthesis of N-ethyl-halo-nitroanilines is the N-

alkylation of the corresponding halo-nitroaniline precursor.
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General Protocol for N-Ethylation:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve the starting 4-halogenated-2-nitroaniline (1.0 equivalent) in a suitable

polar aprotic solvent such as acetone or acetonitrile.

Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0

equivalents), to the solution.

Addition of Alkylating Agent: To the stirring suspension, add an ethylating agent like ethyl

iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) (1.2-1.5 equivalents) dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer

chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic

salts. The filtrate is concentrated under reduced pressure.

Purification: The crude product is then purified, typically by recrystallization or column

chromatography on silica gel, to yield the pure N-ethyl-4-halogenated-2-nitroaniline.

This protocol is based on the synthesis of N-ethyl-4-fluoro-2-nitroaniline from 4-fluoro-2-

nitroaniline.[1]

Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural confirmation and

characterization of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative

to an internal standard like tetramethylsilane (TMS).[14]
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Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, a small amount is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.[14]

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

Data Acquisition: Introduce the sample into the mass spectrometer. For electron ionization

(EI-MS), the sample is vaporized and bombarded with a high-energy electron beam. The

resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[14]

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HCT-116) at an

appropriate density and incubate for 24 hours to allow for cell attachment.[15]

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specified period (e.g., 48 hours).[15]

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation

of formazan crystals by metabolically active cells.[15]

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of

viable cells.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the

concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Workflows and Pathways
To better illustrate the processes involved in the study of N-ethyl-nitroanilines, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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